Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)-: is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with bromine, chloromethyl, and propenyloxy groups. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- typically involves multi-step organic reactions. A possible synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Chloromethylation: Addition of chloromethyl groups to specific positions on the benzene ring.
Allylation: Introduction of the propenyloxy group through an allylation reaction.
Industrial Production Methods: Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkyl halides, or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted benzenes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as intermediates in organic synthesis.
- Studied for their reactivity and stability.
Biology:
- Potential applications in the development of bioactive molecules.
Medicine:
- Investigated for potential pharmaceutical applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- involves its interaction with molecular targets through various pathways. The specific pathways and targets depend on the context of its application, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,3-bis(chloromethyl)-2-(2-propenyloxy)-: Lacks the bromine substituent.
Benzene, 5-bromo-1,3-dimethyl-2-(2-propenyloxy)-: Contains methyl groups instead of chloromethyl groups.
Uniqueness: The presence of bromine, chloromethyl, and propenyloxy groups in Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- imparts unique chemical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
478951-94-9 |
---|---|
Molekularformel |
C11H11BrCl2O |
Molekulargewicht |
310.01 g/mol |
IUPAC-Name |
5-bromo-1,3-bis(chloromethyl)-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H11BrCl2O/c1-2-3-15-11-8(6-13)4-10(12)5-9(11)7-14/h2,4-5H,1,3,6-7H2 |
InChI-Schlüssel |
KAXIIZOKWKCQKT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1CCl)Br)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.